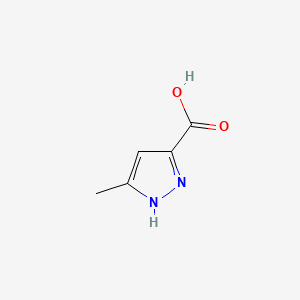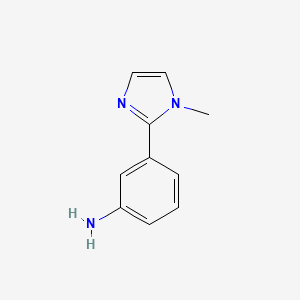![molecular formula C13H15NO B3022566 N-[(6-methoxy-2-naphthyl)methyl]-N-methylamine CAS No. 479631-37-3](/img/structure/B3022566.png)
N-[(6-methoxy-2-naphthyl)methyl]-N-methylamine
Vue d'ensemble
Description
N-[(6-methoxy-2-naphthyl)methyl]-N-methylamine is a compound that can be associated with various chemical reactions and biological activities. While the specific compound is not directly mentioned in the provided papers, related naphthylamine derivatives and their reactions are discussed, which can provide insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of naphthylamine derivatives is a topic of interest due to their applications in chemical and biological processes. For instance, a method for synthesizing functionalized 1-naphthylamines, including N-methylated compounds, has been developed using Cu(I)-catalyzed benzannulation in water under Pd- and ligand-free conditions, yielding up to 95% isolated products . Additionally, N-alkyl-(naphth-1-yl)methylamines can be synthesized through reductive amination of 1-naphthaldehyde with high yields and minimal side products .
Molecular Structure Analysis
The molecular structure of naphthylamine derivatives can be complex and exhibit interesting photophysical properties. For example, the synthesized 1-naphthylamines possess electronic donor-acceptor structures, resulting in tunable and polarity-sensitive fluorescence emission with large Stokes shifts . The molecular structure of N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, a related Schiff base, is almost planar with a trans configuration of the C=N double bond, and its crystal packing is stabilized by hydrogen bonds and weak interactions .
Chemical Reactions Analysis
Naphthylamine derivatives undergo various chemical reactions. N-hydroxy-1-naphthylamine, for example, reacts with nucleic acids and proteins to form covalently bound derivatives, which are implicated in the initiation of carcinogenesis . N,N-Dimethyl-1-naphthylamine can undergo aromatic nucleophilic substitution with various amines to yield nitrogen-nitrogen exchanged products . The reactivity of "methanal" with 2-naphthylamines has also been studied, revealing that methanal behaves as a very electron-deficient oxo-compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthylamine derivatives are influenced by their molecular structure. The photophysical properties of 1-naphthylamines synthesized via Cu(I)-catalyzed reactions are notable for their fluorescence characteristics, which have been applied to image lipid droplets in cells . The specific phytotoxic properties of N-phenyl-2-naphthylamine at low concentrations suggest a mode of action involving cumulative damage over time in algae, particularly affecting photosynthesis .
Safety And Hazards
Propriétés
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-14-9-10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-8,14H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUUFWUNKMAFMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)C=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

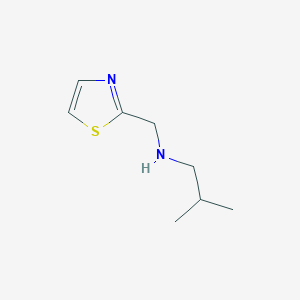
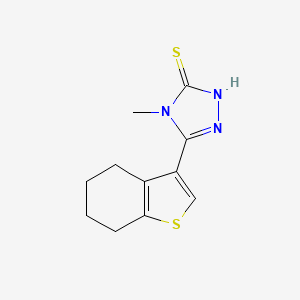

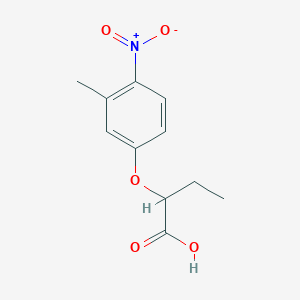
![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3022494.png)
![7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022495.png)


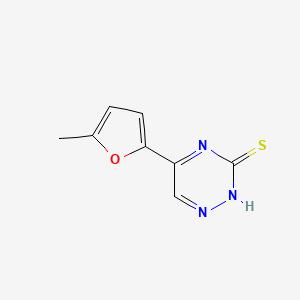
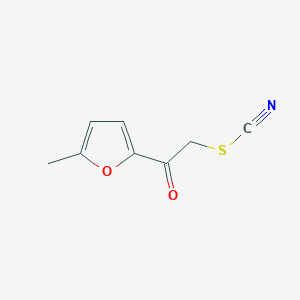
![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride](/img/structure/B3022503.png)
![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride](/img/structure/B3022504.png)
